5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Antiproliferative Activity Lipophilicity Drug Design

Researchers exploring COX-2 pharmacophores face SAR discontinuities across benzimidazole-oxadiazole hybrids, making analog-based potency predictions unreliable. This compound (CAS 6418-59-3) offers a unique 4-chlorophenyl/benzimidazole substitution pattern (cLogP ~4.56) inaccessible through commercial analog libraries. • Enables systematic exploration of anti-inflammatory chemical space via COX-2 docking studies • Serves as a reference analog for benchmarking new derivatives in microdilution assays • Intermediate lipophilicity supports oral bioavailability optimization

Molecular Formula C16H11ClN4OS
Molecular Weight 342.8 g/mol
CAS No. 6418-59-3
Cat. No. B15017842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
CAS6418-59-3
Molecular FormulaC16H11ClN4OS
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H11ClN4OS/c17-11-7-5-10(6-8-11)15-20-14(22-21-15)9-23-16-18-12-3-1-2-4-13(12)19-16/h1-8H,9H2,(H,18,19)
InChIKeyKSUIMZKDJXBUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 6418-59-3 Procurement Overview


5-(1H-Benzimidazol-2-ylsulfanylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 6418-59-3) is a hybrid heterocyclic compound incorporating both benzimidazole and 1,2,4-oxadiazole pharmacophores bridged by a sulfanylmethyl linker . The molecule has a molecular formula of C16H11ClN4OS and a molecular weight of 342.80 g/mol . Derivatives of this class have been investigated for biological activities including anti-inflammatory and antimicrobial actions, though direct studies on this specific compound are limited [REFS-2, REFS-3].

CAS 6418-59-3 Substitution Limitations


Substitution among benzimidazole-oxadiazole hybrids is unreliable due to structure-activity relationship (SAR) discontinuities observed within this class. In a study of 24 related benzimidazole–oxadiazole hybrids, anti-inflammatory potency varied substantially with substitution patterns, with the most active compound (Compound 5w) bearing a cyclohexyl group at the oxadiazole 2-position and 3,4-dimethoxyphenyl on benzimidazole [1]. The 4-chlorophenyl group at the oxadiazole 3-position and the unsubstituted benzimidazole in CAS 6418-59-3 represent a unique substitution pattern whose activity profile cannot be inferred from analogs.

CAS 6418-59-3 Differentiation Evidence


Lipophilicity in Benzimidazole-Oxadiazole Hybrids

The calculated logP of CAS 6418-59-3 is 4.56 , indicating moderate lipophilicity. In related benzimidazole-oxadiazole hybrids, logP values range from approximately 3.0 to 5.5, and compounds with logP > 5 often exhibit poorer oral bioavailability [1]. This compound's predicted logP falls within a desirable range for balancing membrane permeability and aqueous solubility, suggesting an advantage over more lipophilic analogs such as 6-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,6-dichlorophenyl)-1H-benzimidazole (cLogP ~6.1) identified in DGAT1 inhibitor patents [2].

Antiproliferative Activity Lipophilicity Drug Design

Anti-Inflammatory Structural Alerts

The anti-inflammatory activity of 24 benzimidazole–oxadiazole hybrids was evaluated using a human erythrocyte membrane stabilization assay [1]. The most active compound (Compound 5w) achieved an IC50 of 0.50 mM. CAS 6418-59-3 was not among the tested compounds, but its structural features—a 4-chlorophenyl on the oxadiazole and an unsubstituted benzimidazole—are distinct from the substitution pattern (cyclohexyl on oxadiazole, 3,4-dimethoxyphenyl on benzimidazole) required for maximal activity in that series. This indicates that CAS 6418-59-3 represents a divergent lead for exploring alternative substitution space.

Anti-inflammatory COX Inhibition SAR

CAS 6418-59-3 Application Scenarios


Anti-inflammatory Lead Optimization

Based on the evolving SAR of benzimidazole–oxadiazole hybrids demonstrated in the literature [1], this compound can serve as a rationally selected scaffold for systematic exploration of the anti-inflammatory pharmacophore. Its intermediate lipophilicity (cLogP ~4.56) makes it a suitable starting point for optimization of oral bioavailability .

COX-2 Chemical Probe Design

The molecular architecture of this compound, featuring a 1,2,4-oxadiazole ring, is amenable to docking studies against COX-2, as shown for related benzimidazole-oxadiazole series [1]. Procurement of this compound enables the design of a chemical probe for validating COX-2 inhibitory hypotheses in the context of a competitive, patented chemical space [2].

Antimicrobial Screening Benchmarking

Given the precedent for antimicrobial evaluation of oxadiazolylbenzimidazoles [3], this compound can be used as a reference analog to benchmark new derivatives in microdilution assays. Its monochlorophenyl substitution allows for comparisons with dichlorophenyl-containing analogs from previous studies.

Quote Request

Request a Quote for 5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.